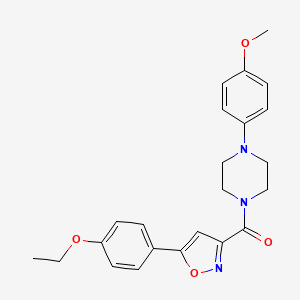

![molecular formula C18H19N3O2S B2685413 2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-36-6](/img/structure/B2685413.png)

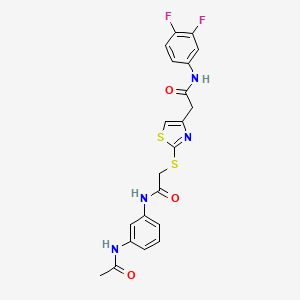

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a part of the tetrahydrobenzo[d]thiazole class of compounds .

Synthesis Analysis

The synthesis of this compound and its analogs involves a series of steps, including pharmacophore mapping and molecular docking . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazole core, with a benzamido group and a cyclopropyl group attached . The presence of these groups contributes to its biological activity .Chemical Reactions Analysis

This compound has been found to exhibit inhibitory activity against certain kinases at specific concentrations . For instance, it has shown dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .科学的研究の応用

Chemical Synthesis and Antibacterial Activity The compound 2-Benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide and its analogs have been explored in various synthetic pathways, showing promise in antibacterial applications. A study highlighted the synthesis and antibacterial activity of novel Schiff bases derived from 2-aminobenzothiazole, showing significant activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cell lines. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Heterocyclic Chemistry and Drug Development Research into the synthesis of heterocyclic compounds using 2-benzamido derivatives has led to the development of compounds with potential therapeutic applications. For example, the synthesis of benzothiazoles and thiazolopyridines through electrochemical C–H thiolation offers a novel approach to creating pharmaceuticals and organic materials. This metal- and reagent-free method signifies advancements in the green synthesis of heterocyclic compounds, highlighting the versatility of 2-benzamido derivatives in medicinal chemistry (Qian et al., 2017).

Anticancer Research Compounds related to this compound have been evaluated for their anticancer properties. For instance, a study on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in human breast cancer cell lines. This research underscores the potential of benzothiazole derivatives in oncology, especially in targeting specific cancer cells while minimizing effects on nonmalignant cells and highlighting the role of such compounds in the development of targeted cancer therapies (Hutchinson et al., 2001).

作用機序

Target of Action

Similar compounds have been found to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

It is suggested that similar compounds inhibit both ck2 and gsk3β simultaneously to prevent pten deactivation more efficiently .

Biochemical Pathways

The inhibition of ck2 and gsk3β would impact the phosphorylation pathway of pten, potentially leading to its activation .

Result of Action

The inhibition of ck2 and gsk3β could potentially lead to the activation of pten, a tumor suppressor protein .

将来の方向性

The future directions for the study of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly as a kinase inhibitor . Additionally, more research could be done to fully understand its mechanism of action and to optimize its structure for increased efficacy .

特性

IUPAC Name |

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-16(11-5-2-1-3-6-11)21-18-20-15-13(7-4-8-14(15)24-18)17(23)19-12-9-10-12/h1-3,5-6,12-13H,4,7-10H2,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOFHTBLWOKJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropyl-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2685331.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)

![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)

![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)

![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)